molecular formula C16H19NOS B11171983 N-(4-phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide

N-(4-phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11171983
M. Wt: 273.4 g/mol
InChI Key: UMXDEHWPCGVBHV-UHFFFAOYSA-N
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Description

N-(4-Phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a thiophen-2-yl group at the methyl carbon and a 4-phenylbutan-2-yl group attached to the nitrogen atom. Thiophene-containing compounds are widely studied for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H19NOS/c1-13(9-10-14-6-3-2-4-7-14)17-16(18)12-15-8-5-11-19-15/h2-8,11,13H,9-10,12H2,1H3,(H,17,18)

InChI Key

UMXDEHWPCGVBHV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CS2

solubility

36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

N-(4-phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H20N2OS2
Molecular Weight 356.5 g/mol
IUPAC Name This compound
CAS Number 1043206-00-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring: This can be achieved through palladium-catalyzed cross-coupling reactions.
  • Introduction of the Phenylbutan Moiety: A Friedel-Crafts alkylation reaction is commonly used.
  • Final Assembly: The acetamide group is introduced to complete the synthesis.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound can modulate receptor activity, influencing cellular signaling pathways.
  • Signal Transduction: It affects intracellular signaling that regulates cellular functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing enhanced anti-proliferative activity compared to established treatments like desferrioxamine .

Case Studies and Research Findings

  • Anticancer Activity:
    • In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the thiophene ring enhances its interaction with DNA, leading to effective tumor suppression .
  • Antimicrobial Activity:
    • The compound has been tested against several bacterial strains, demonstrating potent antimicrobial effects. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic functions.
  • Comparative Studies:
    • When compared to similar compounds like N-(4-phenylbutan-2-yl)-2-(furan-2-yl)acetamide, the thiophene derivative showed superior biological activity, highlighting the importance of the thiophene structure in enhancing efficacy .

Applications in Medicine and Industry

This compound is being explored for potential therapeutic applications:

  • Drug Development: Its unique properties make it a candidate for developing new anticancer drugs.
  • Material Science: The compound's chemical properties are also being investigated for use in creating specialized materials with unique functionalities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight logP Key Substituents Biological Activity (if reported) Reference ID
N-(4-Phenylbutan-2-yl)-2-(thiophen-2-yl)acetamide C₁₇H₂₀N₂OS 300.42 (calc.) ~3.5* Thiophen-2-yl, 4-phenylbutan-2-yl Not explicitly reported -
2-(4-Chlorophenyl)-N-(4-phenylbutan-2-yl)acetamide C₁₈H₂₀ClNO 301.81 4.188 4-Chlorophenyl, 4-phenylbutan-2-yl Not reported
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide C₁₂H₁₀BrNO₂S 324.19 - Bromophenyl, thiophen-2-yl Antimycobacterial activity (in vitro)
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C₁₁H₈N₂OS₂ 248.32 - Thiophen-2-yl, cyanothiophen-2-yl Structural characterization only
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide C₂₁H₂₃N₅O₄S 449.50 - Methoxyphenyl, sulfonylquinazoline Remarkable anticancer activity (MTT assay)

*Estimated logP using analogous compounds.

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The chlorophenyl analog (logP = 4.188) is more lipophilic than the thiophene-containing target compound (estimated logP ~3.5), likely due to the electron-withdrawing chlorine atom enhancing hydrophobic interactions.
  • Thiophene derivatives generally exhibit moderate logP values, balancing solubility and membrane permeability for drug-like properties .

Biological Activity Trends: Antimycobacterial Activity: The bromophenyl-thiophene analog () showed promising in vitro activity against mycobacteria, suggesting that halogenated aromatic groups may enhance antimicrobial potency . Anticancer Potential: Compounds with sulfonylquinazoline substituents (e.g., ) demonstrated strong cytotoxicity, highlighting the role of bulky electron-deficient groups in targeting cancer cells .

Structural Flexibility and Bioactivity:

  • The 4-phenylbutan-2-yl group in the target compound provides a flexible aliphatic chain that may improve binding to hydrophobic pockets in biological targets, as seen in similar acetamide derivatives .
  • Thiophene rings contribute to π-π stacking interactions, which are critical for binding to enzymes or receptors .

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